2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde
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Overview
Description
2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde is an organic compound with the molecular formula C18H12Cl2O2 and a molecular weight of 331.2 g/mol It is characterized by the presence of a naphthaldehyde core substituted with a 2,4-dichlorobenzyl group through an ether linkage
Preparation Methods
The synthesis of 2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde typically involves the reaction of 2,4-dichlorobenzyl alcohol with 1-naphthaldehyde in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as a component in materials science.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-[(2,4-Dichlorobenzyl)oxy]-1-naphthaldehyde can be compared with other similar compounds, such as:
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: Similar structure but with a benzaldehyde core instead of a naphthaldehyde core.
4-Methoxy-3-[(2,3,6-trichlorobenzyl)oxy]benzaldehyde: Contains a trichlorobenzyl group and a methoxy substituent.
3-[(4-Chlorobenzyl)oxy]benzaldehyde: Contains a monochlorobenzyl group and a benzaldehyde core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthaldehyde core, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]naphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O2/c19-14-7-5-13(17(20)9-14)11-22-18-8-6-12-3-1-2-4-15(12)16(18)10-21/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLSKTHLXLXJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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